4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide
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Overview
Description
4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide is a complex organic compound featuring a trifluoromethyl-piperidinyl group linked to a benzohydrazide scaffold. The presence of the trifluoromethyl group is significant as it influences the compound's physicochemical properties, while the benzohydrazide backbone is a known pharmacophore in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Starting with 4-chlorobenzohydrazide, the synthesis begins by reacting it with piperidine under basic conditions to form an intermediate.
Step 2: : The intermediate is then reacted with an ethoxylated phenyl derivative, employing a condensation reaction to attach the ethoxy group.
Step 3: : Finally, the trifluoromethyl group is introduced via nucleophilic substitution, completing the synthesis of 4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide.
Industrial Production Methods: For large-scale production, the compound can be synthesized in batch reactors under controlled temperature and pressure conditions. Continuous flow synthesis might also be employed to optimize yield and purity, utilizing automated systems to ensure consistent reagent addition and reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can be oxidized under harsh conditions, potentially yielding corresponding benzoquinone derivatives.
Reduction: : It undergoes reduction reactions to form more stable hydrazine derivatives.
Substitution: : Due to the presence of the chloro group, it can participate in nucleophilic aromatic substitution, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide.
Reduction: : Commonly performed using hydrogen gas over palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: : Involves nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation products typically include benzoquinones.
Reduction results in hydrazine derivatives.
Substitution can yield a variety of substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is studied for its unique structural attributes and reactivity, serving as a model for developing new synthetic methodologies.
Biology: In biological research, it is evaluated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It holds promise in medicinal chemistry for drug development, particularly as a lead compound for designing new pharmacologically active molecules.
Industry: Used as an intermediate in the synthesis of more complex compounds and in the formulation of specialty chemicals.
Mechanism of Action
The exact mechanism by which 4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide exerts its biological effects depends on the specific application. Generally, it may interact with molecular targets such as enzymes or receptors, disrupting normal cellular processes. The trifluoromethyl group often enhances its binding affinity and metabolic stability, making it a potent bioactive agent.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N'-[(1Z)-(4-ethoxyphenyl)methylidene]benzohydrazide: : Lacks the trifluoromethyl group, potentially leading to lower biological activity.
4-chloro-N'-[(1Z)-(4-{2-[piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide: : Missing the trifluoromethyl group, affecting physicochemical properties and bioactivity.
4-chloro-N'-[(1Z)-(4-{2-[4-(fluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide: : Features a fluoromethyl group instead of trifluoromethyl, altering its reactivity and biological interactions.
Uniqueness: The presence of the trifluoromethyl-piperidinyl group distinguishes 4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide, conferring it enhanced lipophilicity, metabolic stability, and potentially higher biological activity compared to its analogs.
Hope this helps satisfy your curiosity about the compound!
Properties
IUPAC Name |
4-chloro-N-[(Z)-[4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]phenyl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF3N3O2/c23-19-5-3-17(4-6-19)21(30)28-27-15-16-1-7-20(8-2-16)31-14-13-29-11-9-18(10-12-29)22(24,25)26/h1-8,15,18H,9-14H2,(H,28,30)/b27-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLHNORRQFKKFF-DICXZTSXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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